Deoxyviolacein

Antiparasitic Drug Development Cytotoxicity Screening Selectivity Index

Deoxyviolacein (CAS: 5839-61-2, C20H13N3O2, MW: 327.3 g/mol) is a naturally derived bisindole alkaloid pigment, most commonly recognized as a co-metabolite and structural analog of the widely studied bacterial pigment violacein. It is synthesized via the L-tryptophan pathway in various Gram-negative bacteria, including Chromobacterium violaceum and recombinant Escherichia coli strains.

Molecular Formula C20H13N3O2
Molecular Weight 327.3 g/mol
Cat. No. B1140582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyviolacein
Molecular FormulaC20H13N3O2
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O
InChIInChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H
InChIKeyJHKIFAKMDLEWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceViolet blue solid

Deoxyviolacein Procurement Guide: Purity, Bioactivity, and Differentiated Selection Criteria for the Violacein Analog


Deoxyviolacein (CAS: 5839-61-2, C20H13N3O2, MW: 327.3 g/mol) is a naturally derived bisindole alkaloid pigment, most commonly recognized as a co-metabolite and structural analog of the widely studied bacterial pigment violacein . It is synthesized via the L-tryptophan pathway in various Gram-negative bacteria, including Chromobacterium violaceum and recombinant Escherichia coli strains [1]. Deoxyviolacein exhibits anticancer, antibacterial, and antifungal properties, and is notable for its increased hydrophobicity compared to violacein, a characteristic that influences its solubility profile and bioactivity in certain contexts .

Why Deoxyviolacein Cannot Be Interchanged with Violacein: A Rationale for Precise Compound Selection


Substituting violacein for deoxyviolacein—or vice versa—without validation introduces significant scientific and procurement risk due to quantifiable, structure-dependent differences in their bioactivity and toxicological profiles. The absence of a hydroxyl group on the central pyrrolidone ring in deoxyviolacein directly alters the molecule's interaction with biological targets and its physicochemical properties [1]. Specifically, comparative studies demonstrate that deoxyviolacein exhibits substantially lower mammalian cytotoxicity and distinct species-specific antimicrobial activity compared to violacein, meaning that therapeutic windows and experimental outcomes are not interchangeable between these two in-class analogs [2].

Deoxyviolacein Technical Evidence Guide: Quantitative Bioactivity and Stability Benchmarks vs. Violacein and Oxyviolacein


Deoxyviolacein vs. Violacein: Selectivity and Cytotoxicity Differentiation in Mammalian Cells

Deoxyviolacein exhibits a markedly different and favorable toxicity profile compared to its parent compound, violacein, in mammalian cell assays. While deoxyviolacein has lower antiparasitic potency, its toxicity to mammalian cells is insignificant compared to that of violacein [1]. In a direct head-to-head comparison, erythrocytes treated with 50 µM deoxyviolacein showed no obvious morphological changes, whereas erythrocytes ruptured when treated with 10 µM or more of violacein [1]. This translates to a dramatically different in vitro therapeutic window and lower off-target cytotoxicity, making deoxyviolacein a more suitable scaffold for applications where mammalian cell viability must be preserved.

Antiparasitic Drug Development Cytotoxicity Screening Selectivity Index Natural Product Scaffolds

Deoxyviolacein vs. Oxyviolacein: Differential Antifungal Activity Against Rhizoctonia solani

In a comparative study of three violacein derivatives against phytopathogenic fungi, deoxyviolacein demonstrated strong and specific antifungal activity against Rhizoctonia solani at concentrations exceeding 2 mg mL⁻¹ [1]. In contrast, oxyviolacein showed high activity against a different spectrum of pathogens, including Phytophthora capsici, Fusarium oxysporum, Botrytis cinerea, and Verticillium dahliae, at a much lower concentration of 0.5 mg mL⁻¹ [1]. The presence of a hydroxyl group was deemed essential for their differential bioactivities, confirming that these analogs are not interchangeable for antifungal applications [1].

Agricultural Fungicides Natural Product Antifungals Phytopathogen Control Rhizoctonia solani

Deoxyviolacein vs. Violacein: A Constant Biosynthetic Ratio Enables Reliable Product Composition Tracking

In recombinant E. coli and natural producer systems, the formation of violacein and deoxyviolacein is strain-specific and shows significant variation in total yield over the course of growth; however, the ratio between the two compounds remains constant [1]. This consistent ratio, typically observed around 85-95% violacein to 5-15% deoxyviolacein in wild-type or minimally engineered strains, provides a critical quality attribute for process monitoring [2].

Biotechnological Production Strain Engineering Process Analytical Technology Co-Metabolite Quantification

Deoxyviolacein: High-Value Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


Scaffold for Low-Toxicity Antiparasitic and Anticancer Lead Development

Given its insignificant mammalian cytotoxicity compared to violacein (tolerated at 50 µM vs. lysis at ≥10 µM) [1], deoxyviolacein is the preferred procurement choice for screening campaigns aimed at identifying hits with improved therapeutic indices. Its mild activity against Plasmodium falciparum (IC50 ~ 11-14 µM) confirms its utility as a starting scaffold for medicinal chemistry optimization, where its favorable safety profile is a critical asset [1].

Target-Specific Antifungal Research for Rhizoctonia solani Pathogenesis

For plant pathologists and agrochemical researchers studying Rhizoctonia solani—a causal agent of damping-off and root rot—deoxyviolacein is the differentiated compound of choice. Its demonstrated strong antifungal activity at >2 mg mL⁻¹ against this specific pathogen [2] provides a unique, natural product-based tool for mode-of-action studies and potential biopesticide development, unlike other violacein derivatives which show efficacy against different fungal species [2].

Process Development and Quality Control for Co-Metabolite Biosynthesis

Biotechnologists and metabolic engineers optimizing violacein pathway flux can utilize deoxyviolacein as a critical, measurable marker of pathway performance. The constant ratio of deoxyviolacein to violacein throughout fermentation [3] makes it a reliable internal standard for HPLC method development and for monitoring the fidelity of recombinant strain constructs, ensuring that yield improvements or genetic modifications are not inadvertently skewing the product profile [3].

Formulation Science for Hydrophobic Bioactive Ingredients

Due to its increased hydrophobicity relative to violacein , deoxyviolacein is particularly well-suited for research involving encapsulation, lipid-based drug delivery systems, or incorporation into hydrophobic polymer matrices. Its reported stability under a broad range of conditions [4] further supports its use in developing formulations where sustained release or protection from degradation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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